molecular formula C17H16F3NO4S B2807646 Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 592470-86-5

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate

Cat. No.: B2807646
CAS No.: 592470-86-5
M. Wt: 387.37
InChI Key: RLWHKSZEQKQEMZ-UHFFFAOYSA-N
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Description

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate is a complex organic compound with the molecular formula C₁₇H₁₆F₃NO₄S This compound is characterized by the presence of a trifluoromethyl group, a sulfonyl group, and a glycine ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline to form the corresponding sulfonamide. This intermediate is then reacted with methyl glycinate under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can lead to the formation of sulfonic acids, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(4-methylphenyl)sulfonyl]-N-phenylglycinate
  • Methyl N-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate
  • Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]alaninate

Uniqueness

Methyl N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycinate is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

methyl 2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO4S/c1-12-6-8-15(9-7-12)26(23,24)21(11-16(22)25-2)14-5-3-4-13(10-14)17(18,19)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWHKSZEQKQEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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